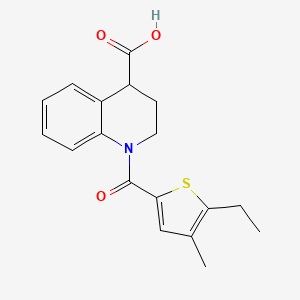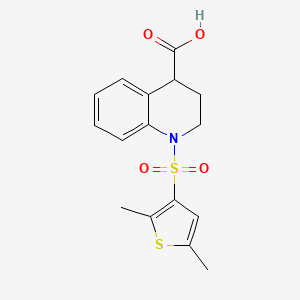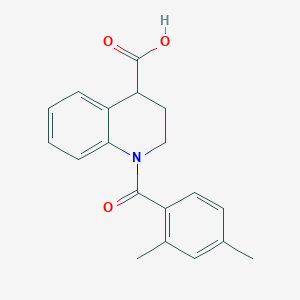![molecular formula C14H16F3N3O2S B7049866 2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine](/img/structure/B7049866.png)
2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a thiophene group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, which are then coupled to the morpholine ring. Common synthetic methods include:
Thiophene Synthesis: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Oxadiazole Synthesis: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the thiophene and oxadiazole intermediates to the morpholine ring using reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Dehydrating Agents: Phosphorus oxychloride (POCl3)
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring
Hydrazides: From reduction of the oxadiazole ring
Alkylated or Acylated Morpholine Derivatives: From substitution reactions on the morpholine ring
Scientific Research Applications
2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which are used as antimicrobial agents.
Uniqueness
2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine is unique due to its combination of a morpholine ring with both thiophene and oxadiazole moieties. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2S/c1-9-5-20(6-11(21-9)10-2-3-23-8-10)7-13-18-12(19-22-13)4-14(15,16)17/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJNMJJQMILIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CSC=C2)CC3=NC(=NO3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(3-Cyanophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7049785.png)
![4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7049793.png)
![4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7049795.png)
![1-[3-(Difluoromethoxy)benzoyl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B7049809.png)

![2-Chloro-5-[3-(4-ethylphenyl)propanoylamino]benzoic acid](/img/structure/B7049818.png)
![2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid](/img/structure/B7049820.png)
![2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B7049823.png)
![3-[3-(3-Chloro-4-methylphenyl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7049824.png)
![1-[1-[(2-methyl-1H-imidazol-5-yl)sulfonyl]piperidin-4-yl]pyrrole-2-carboxylic acid](/img/structure/B7049828.png)
![3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine](/img/structure/B7049840.png)



